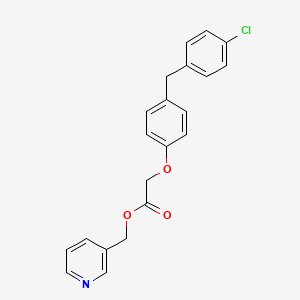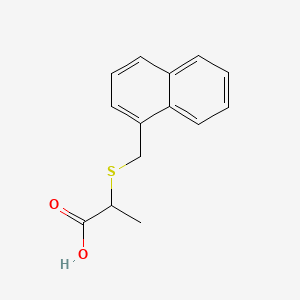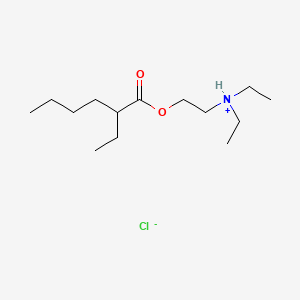![molecular formula C17H11ClCuN2O3 B13769087 Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-28-8](/img/structure/B13769087.png)
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- is a heterocyclic organic compound with the molecular formula C₁₇H₉ClCuN₂O₃ and a molecular weight of 390.28 g/mol . This compound is known for its complex structure, which includes a copper ion coordinated with a naphthalene ring substituted with a chlorophenylazo group and a hydroxy group . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade 4-chloroaniline and sodium nitrite.
Efficient Coupling: Employing continuous flow reactors for the coupling reaction to enhance efficiency.
Automated Complexation: Utilizing automated systems for the complexation step to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylazo derivatives.
Applications De Recherche Scientifique
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- involves its ability to coordinate with metal ions and form stable complexes. The molecular targets include various enzymes and proteins that interact with the copper ion. The pathways involved often relate to oxidative stress and redox reactions, where the compound can act as both an oxidizing and reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper, [3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)-kappaO]-: Similar structure but with a phenylazo group instead of a chlorophenylazo group.
Copper, [4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxylato(2-)-kappaO]-: Similar structure but with a 2-chlorophenylazo group instead of a 4-chlorophenylazo group.
Uniqueness
The uniqueness of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-chlorophenylazo group enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
67828-28-8 |
|---|---|
Formule moléculaire |
C17H11ClCuN2O3 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid;copper |
InChI |
InChI=1S/C17H11ClN2O3.Cu/c18-11-5-7-12(8-6-11)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23;/h1-9,21H,(H,22,23); |
Clé InChI |
CHEMEAQKYDRMQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)Cl)O)C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)






![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)


